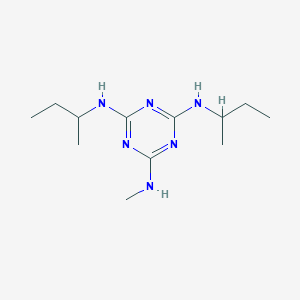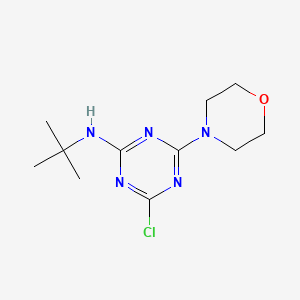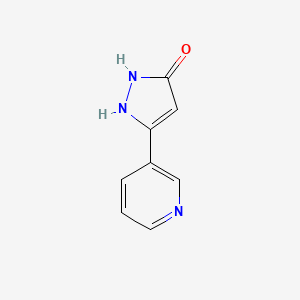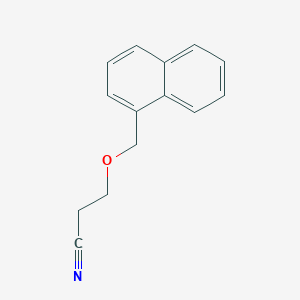![molecular formula C12H17NO2 B3819476 N-[2-(4-甲氧基苯基)乙基]丙酰胺 CAS No. 67191-51-9](/img/structure/B3819476.png)
N-[2-(4-甲氧基苯基)乙基]丙酰胺
描述
“N-[2-(4-methoxyphenyl)ethyl]propanamide” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . The molecular formula is C12H17NO2 .
Molecular Structure Analysis
The molecular structure of “N-[2-(4-methoxyphenyl)ethyl]propanamide” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 207.269 Da .Physical And Chemical Properties Analysis
The molecular weight of “N-[2-(4-methoxyphenyl)ethyl]propanamide” is 207.2689 . More detailed physical and chemical properties are not available in the sources I found.科学研究应用
天然产物中的生物活性成分
- 辣椒成分:一项研究从辣椒茎中鉴定出多种酰胺化合物,包括一种结构类似于 N-[2-(4-甲氧基苯基)乙基]丙酰胺的新型酰胺。这些发现表明在天然产物研究中具有潜在的生物活性(Chen、Yeh 和 Yang,2011)。
抗氧化和抗癌活性
- 具有增强活性的新型衍生物:对结构与 N-[2-(4-甲氧基苯基)乙基]丙酰胺相关的 3-[(4-甲氧基苯基)氨基]丙烷酰肼衍生物的研究证明了显着的抗氧化和抗癌活性。发现这些衍生物比抗坏血酸等传统抗氧化剂更有效,并对特定的癌细胞系表现出细胞毒性(Tumosienė 等,2020)。
褪黑激素受体结合
- 褪黑激素受体类似物:合成了一系列取代的苯基烷基酰胺以研究它们与褪黑激素受体的结合亲和力。这些研究有助于理解受体的结合位点,其中一些化合物(如 N-丙酰基-3-(3-甲氧基苯基)丙胺)表现出高结合亲和力。这项研究为开发新的褪黑激素受体配体提供了见解(Garratt 等,1996)。
抗菌和抗真菌特性
- 潜在的抗菌和抗真菌剂:与 N-[2-(4-甲氧基苯基)乙基]丙酰胺密切相关的各种 2-(6-甲氧基-2-萘基)丙酰胺衍生物的合成和测试显示出显着的抗菌和抗真菌活性。这些研究表明此类化合物作为新型抗菌剂的潜力(Helal 等,2013)。
有机化学中的光反应
- 相关化合物的光反应:在不同的醇中对结构与 N-[2-(4-甲氧基苯基)乙基]丙酰胺相关的 N,N-二甲基丙酰胺的光反应的研究提供了对反应途径和产物分布的见解。这项研究对于理解有机化学中类似化合物的反应性至关重要(Shima 等,1984)。
抗伤害感受活性
- 具有镇痛特性的衍生物:对[6-(4-甲氧基苯基)-3(2H)-哒嗪酮-2-基]-乙酰胺和丙酰胺衍生物的研究展示了它们的抗伤害感受(止痛)活性。发现这些系列中的化合物在某些情况下比阿司匹林更有效,表明它们作为镇痛剂的潜力(Doğruer 等,2000)。
PET成像研究
- PET成像剂:已经进行了涉及[18F]4-(2'-甲氧基苯基)-1-[2'-[N-(2''-吡啶基)-对氟苯甲酰胺]乙基]-哌嗪(一种结构与 N-[2-(4-甲氧基苯基)乙基]丙酰胺相似的化合物)的研究,以使用正电子发射断层扫描术(PET)研究血清素能神经传递。这说明了该化合物在神经影像学和脑研究中的应用(Plenevaux 等,2000)。
作用机制
Target of Action
N-[2-(4-methoxyphenyl)ethyl]propanamide is a small molecule that primarily targets Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Mode of Action
The compound interacts with Cathepsin S, potentially inhibiting its activity
Biochemical Pathways
The inhibition of Cathepsin S can affect various biochemical pathways, particularly those involving antigen presentation and bone remodeling . The downstream effects of these changes can have significant impacts on immune response and bone health.
Result of Action
The molecular and cellular effects of N-[2-(4-methoxyphenyl)ethyl]propanamide’s action depend on its interaction with Cathepsin S . By inhibiting Cathepsin S, the compound could potentially modulate immune responses and bone remodeling processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[2-(4-methoxyphenyl)ethyl]propanamide. For instance, the activity of Cathepsin S is known to be optimal at acidic pH, which is typical of the lysosomal environment where the enzyme is usually found .
生化分析
Biochemical Properties
N-[2-(4-methoxyphenyl)ethyl]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, N-[2-(4-methoxyphenyl)ethyl]propanamide interacts with certain receptors, potentially modulating their activity and influencing cellular responses.
Cellular Effects
N-[2-(4-methoxyphenyl)ethyl]propanamide exerts various effects on different cell types and cellular processes. In neuronal cells, it can enhance synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity . This can impact cell signaling pathways, gene expression, and cellular metabolism. In non-neuronal cells, N-[2-(4-methoxyphenyl)ethyl]propanamide may influence cell proliferation, differentiation, and apoptosis through its interactions with specific receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of N-[2-(4-methoxyphenyl)ethyl]propanamide involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, N-[2-(4-methoxyphenyl)ethyl]propanamide may interact with other enzymes and receptors, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(4-methoxyphenyl)ethyl]propanamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-[2-(4-methoxyphenyl)ethyl]propanamide remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling, potentially affecting cellular homeostasis.
Dosage Effects in Animal Models
The effects of N-[2-(4-methoxyphenyl)ethyl]propanamide vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects. At higher doses, it may lead to toxic effects, including overstimulation of cholinergic pathways, muscle weakness, and respiratory distress . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function and behavior.
Metabolic Pathways
N-[2-(4-methoxyphenyl)ethyl]propanamide is involved in several metabolic pathways. It undergoes biotransformation through enzymatic reactions, including hydroxylation and dealkylation . These metabolic processes can produce active or inactive metabolites, influencing the compound’s overall activity and duration of action. The interaction with specific enzymes and cofactors during metabolism can also affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of N-[2-(4-methoxyphenyl)ethyl]propanamide within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as organic cation transporters and multidrug resistance proteins may facilitate its cellular uptake and distribution. The localization and accumulation of N-[2-(4-methoxyphenyl)ethyl]propanamide can influence its activity and effects on cellular function.
Subcellular Localization
N-[2-(4-methoxyphenyl)ethyl]propanamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of N-[2-(4-methoxyphenyl)ethyl]propanamide is crucial for understanding its precise mechanisms of action and effects on cellular processes.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-12(14)13-9-8-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEFFZOCDHVGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-allyl-4,6-bis[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B3819423.png)
![2-amino-4-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B3819424.png)
![2-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydro-1,3-naphthalenedicarbonitrile](/img/structure/B3819431.png)



![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)

![1-[2-(4-ethylphenyl)-2-oxoethyl]-6-methylquinolinium bromide](/img/structure/B3819466.png)


![1-isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3819490.png)